molecular formula C12H8FN3 B12916168 6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine CAS No. 348637-66-1

6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B12916168
CAS No.: 348637-66-1
M. Wt: 213.21 g/mol
InChI Key: OGRORAFGBNLUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine is a chemical compound of significant interest in medicinal chemistry and oncology research, built around the 5H-pyrrolo[2,3-b]pyrazine scaffold. This scaffold is recognized as a privileged structure in drug discovery and has been identified as a potent and selective inhibitor of Fibroblastast Growth Factor Receptors (FGFRs) . FGFRs are a subfamily of receptor tyrosine kinases (RTKs) whose aberrant signaling is frequently implicated in the progression and growth of various human cancers, making them a promising therapeutic target . The 5H-pyrrolo[2,3-b]pyrazine core acts as an effective hinge binder in the kinase domain, anchoring the inhibitor in the ATP-binding site . Researchers value derivatives of this scaffold for their high selectivity and favorable metabolic properties, which provide a promising starting point for the development of novel anticancer agents . Compounds based on this structure have demonstrated strong enzymatic inhibitory activity and have shown efficacy in antiproliferation assays in cancer cell lines . Beyond its application in FGFR inhibition, the pyrrolo[2,3-b]pyrazine scaffold is also reported in scientific literature to be associated with activity against other kinases, including Bruton’s tyrosine kinase, focal adhesion kinase, and cyclin-dependent kinases (CDKs), highlighting its versatility in biochemical research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

348637-66-1

Molecular Formula

C12H8FN3

Molecular Weight

213.21 g/mol

IUPAC Name

6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C12H8FN3/c13-9-3-1-8(2-4-9)10-7-11-12(16-10)15-6-5-14-11/h1-7H,(H,15,16)

InChI Key

OGRORAFGBNLUSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=NC=CN=C3N2)F

Origin of Product

United States

Preparation Methods

Regioselective Construction of Pyrrolo[2,3-b]pyrazine Core

The pyrrolo[2,3-b]pyrazine core is typically synthesized via cyclization reactions involving substituted pyrazine derivatives and pyrrole precursors. A common approach involves:

  • Starting from 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine derivatives.
  • Selective N-alkylation or N-substitution at the 5-position to direct subsequent coupling reactions.
  • Use of strong bases such as sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) at low temperatures (0 °C) to generate reactive intermediates.
  • Alkylation with methyl iodide (MeI) or other alkyl halides to introduce substituents at nitrogen atoms, facilitating regioselectivity in later steps.

For example, the methylation of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine with NaH and MeI in DMF at 0 °C yields 2-bromo-3-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine in 90% yield after purification.

Palladium-Catalyzed Cross-Coupling for Aryl Substitution

Representative Synthetic Route Summary

Step Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine NaH, MeI, DMF, 0 °C to RT, 3 h 2-bromo-3-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine 90 N-methylation step
2 N-methylated pyrrolo[2,3-b]pyrazine Pd(PPh3)2Cl2, terminal alkyne, base, solvent, 60 °C 2-ethynyl-N,5-dimethyl-5H-pyrrolo[2,3-b]pyrazin-3-amine 59–74 Sonogashira coupling
3 Ethynyl intermediate t-BuOK, microwave or heating 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyrazine derivatives Variable Intramolecular cyclization
4 Halogenated pyrrolo[2,3-b]pyrazine Pd-catalyzed Suzuki coupling with 4-fluorophenylboronic acid 6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine Not explicitly reported Expected arylation step

Additional Notes on Reaction Optimization and Selectivity

  • Regioselectivity : The choice of N-substituents and reaction conditions (solvent-free vs. solvent) strongly influences regioselectivity in C–N coupling reactions, favoring 3-N-methylamine products under solvent-free conditions.
  • Microwave-Assisted Synthesis : Microwave irradiation accelerates reaction rates and improves yields in coupling and cyclization steps.
  • Purification : Silica gel chromatography with ethyl acetate/hexane mixtures is commonly used to isolate pure intermediates and final products.
  • Characterization : Products are characterized by ^1H NMR, ^13C NMR, and LC/MS to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The fluorophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

1.1. Kinase Inhibition

One of the primary applications of 6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine derivatives is their role as kinase inhibitors. These compounds have shown potential in targeting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which are critical in various pathological conditions including cancer and neurodegenerative diseases. For instance, derivatives have been identified that exhibit submicromolar activity against CDKs, making them promising candidates for cancer therapeutics .

1.2. Cystic Fibrosis Treatment

Research has demonstrated that certain derivatives of this compound can activate cystic fibrosis transmembrane conductance regulator (CFTR) channels, which are crucial for chloride ion transport in epithelial cells. This activation occurs through mechanisms independent of cyclic AMP pathways, indicating a novel approach to treating cystic fibrosis by enhancing CFTR function in mutant forms .

1.3. Anticancer Activity

Several studies have highlighted the anticancer properties of pyrrolo[2,3-b]pyrazine derivatives, including 6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine. These compounds have been shown to inhibit tumor growth in preclinical models, particularly in non-small cell lung cancer and other malignancies associated with aberrant kinase activity .

Electronic Material Applications

Beyond medicinal chemistry, 6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine derivatives are being explored for their potential use in electronic materials due to their unique electronic properties:

  • Organic Photovoltaics
    The compound's ability to act as an electron donor or acceptor makes it suitable for organic photovoltaic applications where it can contribute to efficient light absorption and charge transport.
  • Light Emitting Diodes (LEDs)
    Its photophysical properties are being investigated for use in organic light-emitting diodes (OLEDs), where it may enhance color purity and device efficiency .

Case Studies and Research Findings

StudyFocusKey Findings
Mettey et al., 2003Kinase InhibitionIdentified several pyrrolo[2,3-b]pyrazines with potent CDK/GSK-3 inhibition; promising for cancer therapy.
Becq et al., 2006Cystic FibrosisDemonstrated activation of CFTR by pyrrolo[2,3-b]pyrazines; potential treatment for cystic fibrosis patients with specific mutations.
Recent AdvancesElectronic ApplicationsExplored synthesis methods yielding derivatives suitable for organic photovoltaics and OLEDs; showed improved electronic properties compared to traditional materials.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Positional Isomerism of Fluorophenyl Substitutions

  • 6-(4-Fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine (RP185): Exhibits moderate CFTR activation but higher cytotoxicity compared to its ortho-substituted analog, RP193 (6-(2-fluorophenyl)).
  • 7-n-Butyl-6-(2-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine (RP193) : Demonstrates superior potency (EC₅₀ = 89 nM for CFTR activation) and reduced cytotoxicity, highlighting the importance of fluorine position in balancing efficacy and safety .

Core Scaffold Variations

  • 1H-Pyrrolo[3,2-b]pyridine vs. 5H-Pyrrolo[2,3-b]pyrazine : Replacing the pyridine ring with a pyrazine ring (e.g., compound 9 in FGFR1 studies) enhances kinase inhibition (FGFR1 IC₅₀ < 1 μM) due to improved hydrogen bonding with residue Ala564 .
  • Monocyclic Derivatives: Opening the pyrrole ring (e.g., compound 10) reduces FGFR1 inhibition by ~10-fold, underscoring the necessity of the bicyclic system for kinase binding .

Kinase Inhibition vs. CFTR Activation

  • Kinase Targets : The pyrrolo[2,3-b]pyrazine scaffold exhibits broad kinase inhibition (FGFR1, BTK, JAK3, ATR) via hinge-region interactions. The 4-fluorophenyl group in kinase inhibitors may enhance selectivity by occupying hydrophobic back pockets .
  • CFTR Activation : Derivatives like RP107 (4-hydroxyphenyl) and RP185 (4-fluorophenyl) activate CFTR through cAMP-independent mechanisms, with RP107 showing submicromolar efficacy (EC₅₀ = 89 nM) .

Toxicity Profiles

  • RP185: Higher cytotoxicity in CFTR assays compared to RP193, likely due to para-fluoro interactions with non-target proteins .

Table 2: Toxicity and Selectivity

Compound Application Toxicity Profile Selectivity Mechanism Reference
RP185 CFTR activation High cytotoxicity Off-target interactions
RP193 CFTR activation Low cytotoxicity Optimized fluorine position
Compound 9 (FGFR1) Kinase inhibition Not reported Hinge-region hydrogen bonding

Functional Group Compatibility

  • Sulfonyl Groups : Improve solubility and kinase binding (e.g., 5-((1-ethyl-1H-imidazol-4-yl)sulfonyl) in compound 29) .
  • Halogenation : Bromine at the 7-position (e.g., CAS 1818847-41-4) enables further functionalization via cross-coupling .

Biological Activity

6-(4-Fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole and pyrazine structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The fluorophenyl substituent enhances its electronic properties, which can influence its biological activity and interactions with various molecular targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine against various pathogens. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial effects with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The antimicrobial action is believed to be due to the inhibition of biofilm formation, which is critical for bacterial virulence and resistance .

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit various kinases, making it a candidate for cancer therapy. Kinases are crucial in cell signaling pathways, and their aberrant activation is often linked to cancer progression.

  • Activity Against Kinases : Preliminary data indicate that 6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine can inhibit specific kinases involved in tumor growth . This suggests potential applications in targeted cancer therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. The presence of the fluorine atom in the phenyl group significantly influences the compound's lipophilicity and stability, enhancing its interaction with biological targets.

Compound NameStructure TypeBiological Activity
6-(4-Fluorophenyl)-5H-pyrrolo[2,3-b]pyrazinePyrrole-PyrazineKinase inhibition, antimicrobial
1H-Pyrrolo[2,3-b]pyridine DerivativesPyrrole-PyridineKinase inhibition
6-Amino-7-Hetaryl-5-R-5H-Pyrrolo[2,3-b]pyrazinePyrrole-PyrazineVarious biological activities
Pyrrolo[2,3-b]pyrazine FGFR InhibitorsPyrrole-PyrazineFGFR inhibition

This table illustrates how 6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine compares to other similar compounds regarding biological activity.

Study on Antimicrobial Efficacy

In a recent study focused on antimicrobial evaluation, derivatives of pyrazole compounds were tested alongside 6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine. The results indicated that this compound demonstrated superior efficacy compared to other derivatives tested against E. coli and S. aureus .

Cancer Cell Line Studies

Another investigation assessed the effects of 6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine on various cancer cell lines. The findings revealed that the compound induced apoptosis in treated cells while inhibiting cell proliferation significantly . This dual action underscores its potential as a therapeutic agent in oncology.

Q & A

Basic Research Question

  • LC-MS/HRMS : Monitors reaction progress and confirms molecular weight (e.g., reports HRMS data with <5 ppm error) .
  • ¹H/¹³C NMR : Assigns regiochemistry via coupling patterns (e.g., ¹H-NMR of 3-chloro derivatives shows distinct aromatic proton splitting ).
  • HPLC with UV/ELSD detection : Quantifies impurities (e.g., tosyl-protected intermediates in require >98% purity for kinase assays) .

How do solvent systems and catalysts impact regioselectivity in cycloaddition reactions?

Basic Research Question
Polar aprotic solvents (e.g., DMF, DMSO) favor intramolecular cyclization by stabilizing transition states. demonstrates that Na₂S·5H₂O in DMF promotes regioselective formation of 5H-pyrrolo[2,3-b]pyrazine over 7H isomers . For cross-coupling, Pd(PPh₃)₄ with K₂CO₃ in dioxane achieves >90% yield in Suzuki reactions with fluorophenyl boronic acids .

What in vitro models validate the anticancer efficacy of this compound?

Advanced Research Question

  • Cell viability assays : Use FGFR-driven cell lines (e.g., NCI-H1581 lung cancer) with IC₅₀ comparisons against control inhibitors (e.g., Erdafitinib) .
  • Western blotting : Confirm downstream FGFR signaling inhibition (e.g., reduced phospho-FRS2 levels) .
  • 3D spheroid models : Assess penetration and efficacy in tumor-like environments .

How does isomer purity affect biological activity, and how is it controlled?

Advanced Research Question
Residual levogyric isomers (e.g., in ) can reduce potency by 10–100×. Control methods include:

  • Chiral HPLC with cellulose-based columns for enantiomer separation .
  • Crystallization in ethanol/water mixtures to isolate dextrorotatory isomers (>99% ee) .

What computational tools predict metabolic liabilities of the 4-fluorophenyl group?

Advanced Research Question

  • CYP450 docking : Predicts oxidation sites using AutoDock Vina (e.g., fluorophenyl reduces CYP3A4 metabolism) .
  • MetaSite : Identifies vulnerable positions for glucuronidation or sulfation .

How are structure-activity relationship (SAR) studies designed for this scaffold?

Advanced Research Question

  • Fragment-based design : Replace the 4-fluorophenyl with bioisosteres (e.g., 4-chlorophenyl) and measure ΔIC₅₀ .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., tosyl groups improve solubility but reduce permeability) .
  • Proteolysis-targeting chimeras (PROTACs) : Link pyrrolopyrazine to E3 ligase ligands (e.g., VHL) to degrade FGFR1 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.